molecular formula C21H19ClN4O B2907026 3-(2-chlorophenyl)-N-(3-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 890634-16-9

3-(2-chlorophenyl)-N-(3-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2907026
CAS No.: 890634-16-9
M. Wt: 378.86
InChI Key: YRCTWBVZPUCIQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrazolo[1,5-a]pyrimidine class, characterized by a bicyclic core with fused pyrazole and pyrimidine rings. Key structural features include:

  • 3-position: A 2-chlorophenyl group, contributing steric bulk and electron-withdrawing effects.
  • 5-position: Methyl group, enhancing hydrophobic interactions.
  • 2-position: Methyl group, further modulating solubility and steric effects.

Properties

IUPAC Name

3-(2-chlorophenyl)-N-(3-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN4O/c1-13-11-19(24-15-7-6-8-16(12-15)27-3)26-21(23-13)20(14(2)25-26)17-9-4-5-10-18(17)22/h4-12,24H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRCTWBVZPUCIQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)NC3=CC(=CC=C3)OC)C)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chlorophenyl)-N-(3-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting from 2-chlorobenzaldehyde and 3-methoxyaniline, the intermediate compounds undergo cyclization with 2,5-dimethylpyrazole to form the desired pyrazolo[1,5-a]pyrimidine core. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-(2-chlorophenyl)-N-(3-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The chlorophenyl and methoxyphenyl groups can participate in substitution reactions, where other functional groups replace the chlorine or methoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

3-(2-chlorophenyl)-N-(3-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s potential biological activities make it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents for treating diseases such as cancer, inflammation, and neurological disorders.

    Industry: It may be used in the development of new materials, agrochemicals, and other industrial applications.

Mechanism of Action

The mechanism of action of 3-(2-chlorophenyl)-N-(3-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can lead to changes in cellular processes, ultimately resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substitution Patterns and Physicochemical Properties

The table below highlights critical structural differences among pyrazolo[1,5-a]pyrimidine derivatives:

Compound Name (Reference) 3-Substituent 5-Substituent 7-Amine Substituent Molecular Weight Key Properties/Activity
Target Compound 2-Chlorophenyl Methyl 3-Methoxyphenyl ~380.8* Unknown (hypothesized CRF1 modulation)
MPZP (N,N-bis(2-methoxyethyl) variant) 4-Methoxy-2-methylphenyl Methyl N,N-Bis(2-methoxyethyl) 441.5 CRF1 antagonist (IC₅₀: 10 nM)
N-sec-Butyl analog 2-Chlorophenyl Methyl sec-Butyl 328.8 Higher lipophilicity (logP ~4.2)
3-(4-Fluorophenyl)-N-(pyridin-2-ylmethyl) 4-Fluorophenyl Phenyl Pyridin-2-ylmethyl 409.2 Antimycobacterial (MIC: 0.5 µg/mL)
Verucerfont 4-Methoxy-2-methylphenyl Methyl (1S)-1-(3-Methyl-1,2,4-oxadiazol-5-yl)propyl 437.5 CRF1 antagonist (clinical candidate)

*Estimated based on molecular formula C₂₁H₁₉ClN₄O.

Key Observations :

  • Chlorine vs.
  • Methoxy Group : The 3-methoxyphenyl substituent enhances solubility relative to purely hydrophobic groups (e.g., sec-butyl) but may reduce membrane permeability compared to pyridinylmethyl groups .
  • CRF1 Antagonists : MPZP and Verucerfont share a 4-methoxy-2-methylphenyl group at the 3-position, whereas the target’s 2-chlorophenyl substitution may shift selectivity to other targets .
CRF1 Receptor Antagonism
  • MPZP and Verucerfont inhibit CRF1 with nanomolar potency, driven by their 4-methoxy-2-methylphenyl groups and flexible N-substituents (e.g., bis-methoxyethyl or oxadiazole-containing chains) .
  • Target Compound : The 2-chlorophenyl group lacks the methoxy’s hydrogen-bonding capability, likely reducing CRF1 affinity. However, the 3-methoxyphenylamine may compensate via interactions with polar receptor residues.
Antimycobacterial Activity
  • 3-(4-Fluorophenyl)-N-(pyridin-2-ylmethyl) Derivatives : Exhibit potent activity against Mycobacterium tuberculosis (MIC: 0.5–2 µg/mL), attributed to the pyridinylmethyl group’s ability to penetrate bacterial membranes .
  • Target Compound : The 3-methoxyphenyl group may reduce antimycobacterial efficacy due to lower hydrophobicity compared to pyridinylmethyl substituents.

Biological Activity

3-(2-chlorophenyl)-N-(3-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention for its potential therapeutic applications. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and other relevant biological effects.

  • Common Name : this compound
  • CAS Number : 890632-86-7
  • Molecular Formula : C21H19ClN4O
  • Molecular Weight : 378.9 g/mol

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. In vitro assays have been conducted to evaluate their efficacy against various cancer cell lines.

Case Study: Anticancer Assays

A study evaluated the anticancer activity of synthesized pyrazolo[1,5-a]pyrimidine compounds against breast cancer cell lines MDA-MB-231 and MCF-7. The results indicated that certain derivatives exhibited significant growth inhibition:

CompoundCell LineIC50 (µM)
Compound AMDA-MB-23129.1
Compound BMCF-715.3

These findings suggest that modifications to the pyrazolo[1,5-a]pyrimidine structure can enhance anticancer activity, with specific attention to halogen substitutions and methoxy groups that may influence binding affinity and selectivity.

The mechanism of action for pyrazolo[1,5-a]pyrimidines often involves the inhibition of specific enzymes or receptors associated with cancer progression. For instance:

  • Inhibition of Kinases : Some studies indicate that these compounds may inhibit kinases involved in cell proliferation and survival pathways.
  • Induction of Apoptosis : Certain derivatives have been shown to trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Other Biological Activities

Beyond anticancer properties, pyrazolo[1,5-a]pyrimidine compounds have been investigated for their antibacterial and anti-inflammatory activities.

Antibacterial Activity

Research has demonstrated that some derivatives possess antimicrobial properties by disrupting bacterial quorum sensing and biofilm formation:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound CStaphylococcus aureus15 µg/mL
Compound DEscherichia coli20 µg/mL

These findings underscore the versatility of pyrazolo[1,5-a]pyrimidines as potential therapeutic agents beyond oncology.

Structure-Activity Relationship (SAR)

The structural modifications in pyrazolo[1,5-a]pyrimidine derivatives significantly influence their biological activity. Key features include:

  • Substituents on the Phenyl Rings : The presence of electron-withdrawing groups (e.g., chlorine) enhances potency against cancer cells.
  • Positioning of Functional Groups : The placement of methoxy groups can affect solubility and bioavailability.

Q & A

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Purity (HPLC)
Core formationEthyl acetoacetate, reflux, 20 h71>95%
Chlorophenyl additionPOCl₃, DMF, 80°C65–78>90%

Basic: What analytical techniques are recommended for structural characterization?

Answer:

  • NMR spectroscopy : ¹H/¹³C NMR resolves substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm; pyrimidine carbons at δ 150–160 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (expected [M+H]⁺: ~435.1 Da) and fragmentation patterns .
  • X-ray crystallography : Resolves dihedral angles between aromatic rings (e.g., 45–60° for chlorophenyl-pyrimidine planes) .

Basic: How can researchers assess the compound’s initial biological activity?

Answer:

  • In vitro kinase assays : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays .
  • Cell viability assays : Test IC₅₀ values in cancer lines (e.g., MCF-7, HeLa) via MTT assays, with positive controls (e.g., doxorubicin) .
  • Solubility profiling : Use shake-flask method in PBS (pH 7.4) or DMSO to determine logP (predicted ~3.5 via ChemAxon) .

Advanced: What strategies address contradictory bioactivity data across assays?

Answer:
Contradictions often arise from assay-specific variables:

  • Target selectivity : Use SPR (surface plasmon resonance) to validate binding kinetics (e.g., Kd < 100 nM for kinases vs. off-targets) .
  • Metabolic stability : Compare hepatic microsome half-life (e.g., human vs. rat) to identify species-specific degradation .
  • Structural analogs : Perform SAR by synthesizing derivatives (e.g., replacing 2-chlorophenyl with 4-fluorophenyl) to isolate substituent effects .

Q. Table 2: SAR Insights from Analogous Compounds

DerivativeSubstituent ModificationsBioactivity Shift (IC₅₀)
4-Fluoro analog2-Cl → 4-F2.5-fold ↓ in kinase inhibition
Methoxy removalN-(3-MeOPh) → N-Ph10-fold ↓ solubility

Advanced: How can mechanistic studies elucidate the compound’s mode of action?

Answer:

  • Molecular docking : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., hydrogen bonding with kinase hinge regions) .
  • Kinetic studies : Determine inhibition type (competitive/uncompetitive) via Lineweaver-Burk plots using purified enzymes .
  • Transcriptomics : RNA-seq of treated cells identifies downstream pathway modulation (e.g., apoptosis markers like caspase-3) .

Advanced: What methodologies improve pharmacokinetic properties without compromising activity?

Answer:

  • Prodrug design : Introduce ester groups at the methoxyphenyl amine to enhance oral bioavailability (e.g., t₁/₂ increase from 2 → 6 h) .
  • CYP450 inhibition screening : Use fluorogenic substrates to assess metabolic interference (e.g., CYP3A4 IC₅₀ > 10 µM preferred) .
  • Plasma protein binding : Equilibrium dialysis to measure unbound fraction (target: >5% for CNS penetration) .

Advanced: How can crystallographic data resolve synthesis bottlenecks?

Answer:

  • Polymorph screening : Identify stable crystalline forms via solvent evaporation (e.g., Form I vs. Form II melting points: 215°C vs. 198°C) .
  • Intermolecular interactions : Hydrogen bonding networks (e.g., N-H···O) guide solvent selection for recrystallization (e.g., ethanol/water) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.